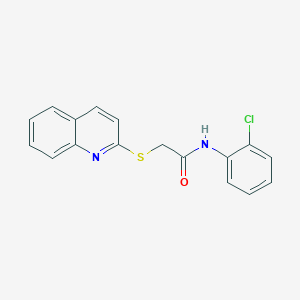
N-(2-chlorophenyl)-2-(2-quinolinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(2-quinolinylthio)acetamide, commonly known as CQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. CQ belongs to the class of 4-aminoquinoline compounds and has been found to exhibit a broad range of biological activities.
Mécanisme D'action
The exact mechanism of action of CQ is not fully understood. However, it is believed to act by inhibiting the synthesis of DNA and RNA in the parasites and cancer cells. CQ has also been shown to inhibit the autophagy process, which is a cellular process that plays a role in the survival of cancer cells.
Biochemical and Physiological Effects
CQ has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death process, in cancer cells. CQ has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases. Additionally, CQ has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
CQ has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, CQ has some limitations. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, CQ has been found to exhibit some degree of non-specific binding, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of CQ. One area of interest is the development of new derivatives of CQ with improved pharmacological properties. Another area of interest is the study of the potential use of CQ in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of CQ and its potential therapeutic applications.
Conclusion
In conclusion, CQ is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits antimalarial, anticancer, antiviral, and anti-inflammatory activities. CQ has several advantages for lab experiments, but it also has some limitations. Further studies are needed to fully understand the mechanism of action of CQ and its potential therapeutic applications.
Méthodes De Synthèse
CQ can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-chloroaniline with 2-quinolinethiol in the presence of acetic anhydride. The resulting product is then treated with acetic acid and hydrochloric acid to obtain CQ. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
CQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimalarial, anticancer, antiviral, and anti-inflammatory activities. CQ has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. It has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. Additionally, CQ has been shown to inhibit the replication of several viruses, including HIV, Zika, and Ebola.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-2-4-8-15(13)19-16(21)11-22-17-10-9-12-5-1-3-7-14(12)20-17/h1-10H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPJVKFAOUMKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5846702.png)
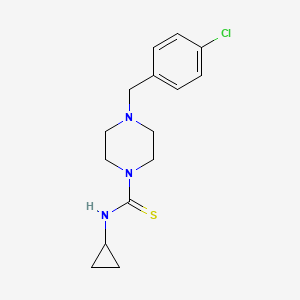

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5846733.png)
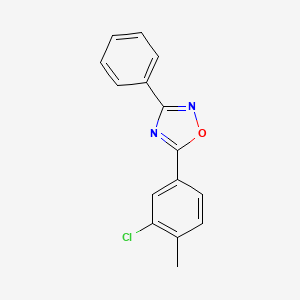
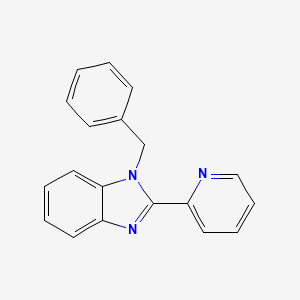
![4-(diethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5846755.png)
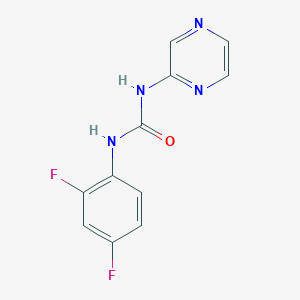
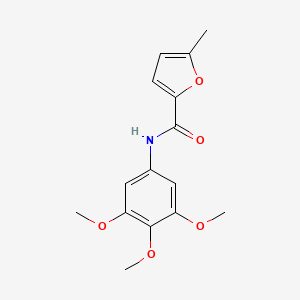
![4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,2-benzenediol](/img/structure/B5846778.png)
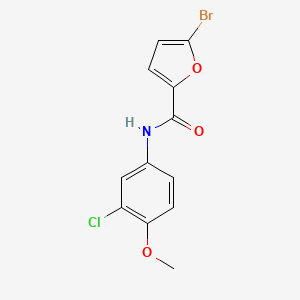
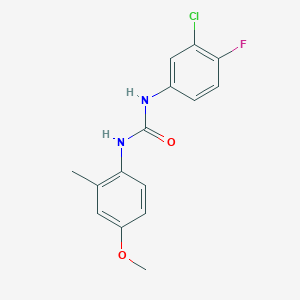
![6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine](/img/structure/B5846799.png)
